1-(4-Bromopyridin-3-YL)ethanone
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Overview
Description
1-(4-Bromopyridin-3-YL)ethanone, also known as 1-(4-bromopyridin-2-yl)ethanone, is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol . It is a yellow to orange solid with a distinct odor and is soluble in various organic solvents such as ethanol, methanol, and chloroform . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and specialty organic chemicals .
Preparation Methods
The synthesis of 1-(4-Bromopyridin-3-YL)ethanone typically involves the bromination of 2-acetylpyridine. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Bromination: 2-acetylpyridine is dissolved in an appropriate solvent, such as acetic acid or dichloromethane. Bromine is then added dropwise to the solution while maintaining the temperature at around 0-5°C.
Isolation: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(4-Bromopyridin-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromopyridin-3-YL)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-3-YL)ethanone depends on its specific applicationThese interactions can involve covalent bonding, hydrogen bonding, and van der Waals forces, leading to the modulation of biological pathways . For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(4-Bromopyridin-3-YL)ethanone can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C7H6BrNO |
---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
1-(4-bromopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3 |
InChI Key |
LUDXKDMFATZDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)Br |
Origin of Product |
United States |
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